2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative characterized by a chloroacetamide group attached to a phenyl ring substituted with a 4-methylpiperidine-sulfonyl moiety. Its molecular formula is C₁₄H₁₈ClN₂O₃S (free base), with a molar mass of 326.82 g/mol. The hydrochloride salt form (CAS: 1052089-51-6) has a molecular formula of C₁₄H₂₀Cl₂N₂O and a molar mass of 303.23 g/mol .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJTDUCJTXENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chloroacetamide functional groups. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
N-Substituted Sulfonyl Phenyl Chloro-Acetamides
A series of structurally related compounds (4a–4e) were synthesized by replacing the 4-methylpiperidin-1-yl group with other amines (Table 1). Key differences in substituents influence physicochemical properties and bioactivity:
Key Observations :
Analgesic and Anti-Inflammatory Sulfonamides
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol in rodent models . Unlike the target compound, 35 features a 4-methylpiperazine group, which introduces an additional basic nitrogen atom. This modification likely enhances solubility and hydrogen-bonding capacity, contributing to its superior analgesic efficacy .
Anticancer Derivatives
Phenoxy-thiadiazole derivatives of 2-chloroacetamide (e.g., compound 7d) exhibited potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil . While these analogs replace the sulfonamide group with a thiadiazole-phenoxy moiety, they highlight the importance of electron-withdrawing groups (e.g., chloro, sulfonyl) in enhancing bioactivity .
Herbicide Metabolites and Structural Prioritization
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and its hydroxylated derivatives (Group 1 in ) are structurally simpler but share the chloroacetamide core. These compounds prioritize environmental persistence and transformation pathways, underscoring the role of substituent position (ortho vs. para) in stability .
Acetylcholinesterase Inhibitors
2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide (2-CNP) inhibits acetylcholinesterase, a target for Alzheimer’s therapy. The pyrrolidine group provides conformational flexibility, contrasting with the rigid 4-methylpiperidine in the target compound .
Research Findings and Pharmacological Implications
- Antimicrobial Activity: Sulfonamide derivatives (e.g., 4a–4e) are hypothesized to act as dihydrofolate reductase inhibitors, mimicking p-aminobenzoic acid (PABA) to disrupt bacterial folate synthesis .
- Cytotoxicity: Thiadiazole-phenoxy analogs () suggest that planar heterocycles enhance DNA intercalation or topoisomerase inhibition .
- Analgesic Mechanisms : The sulfonamide group in compound 35 may modulate COX-2 or TRPV1 receptors , though further target validation is needed .
Biological Activity
2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19ClN2O3S
- Molecular Weight : 330.83 g/mol
- CAS Number : 444286-58-2
Research indicates that this compound exhibits significant activity against various biological targets. Its sulfonamide group is particularly noteworthy for its role in inhibiting specific enzymes and receptors linked to disease pathways.
Cytotoxicity and Therapeutic Potential
Studies have demonstrated that this compound has low cytotoxicity while maintaining potent activity against certain cancer cell lines. For instance, it has shown effectiveness in reducing glioma cell viability through multiple mechanisms, including:
- Induction of apoptosis
- Inhibition of cell proliferation
- Activation of the Calpain/Cathepsin pathway
Case Studies
- Anti-Glioma Activity :
- Inflammation Models :
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | IC50/ED50 Value | References |
|---|---|---|---|
| Anti-Glioma | Cell viability reduction | <10 µM | |
| Anti-inflammatory | Inhibition in rat models | ED50 = 2-5 mg/kg | |
| Cytotoxicity | Low cytotoxicity | Not specified |
Toxicological Information
According to the Safety Data Sheet (SDS), the compound is classified as follows:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Specific Target Organ Toxicity : Category 3 (Respiratory system)
Symptoms from exposure may include skin inflammation and respiratory irritation. Long-term exposure should be avoided due to potential health risks .
Handling and Storage Recommendations
- Store in a cool, dry place.
- Use appropriate personal protective equipment (PPE) when handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
